molecular formula C8H5Cl2N3S B152589 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 89978-31-4

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B152589
CAS No.: 89978-31-4
M. Wt: 246.12 g/mol
InChI Key: JWLOJTWDBWTXHD-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dichlorophenyl group attached to the thiadiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2,6-dichlorobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The general reaction conditions include heating the reactants in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures (around 100-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiadiazole derivatives, while oxidation and reduction can yield different oxidation states of the thiadiazole ring .

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl-1,3,4-thiadiazole: A closely related compound with similar chemical properties.

    2,4-Dichlorophenyl-1,3,4-thiadiazole: Another derivative with slight variations in the substitution pattern on the phenyl ring.

    5-Phenyl-1,3,4-thiadiazol-2-amine: A compound with a phenyl group instead of a dichlorophenyl group.

Uniqueness

5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the dichlorophenyl group, which enhances its chemical stability and biological activity. The dichlorophenyl group also imparts specific electronic and steric effects, making this compound distinct from other thiadiazole derivatives .

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLOJTWDBWTXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89978-31-4
Record name 5-(2,6-dichlorophenyl)-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
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5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
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5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
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5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2,6-Dichlorophenyl)-1,3,4-thiadiazol-2-amine

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